Ethyl 2,2-dimethyl-6-hydroxy-hexanoate

Description

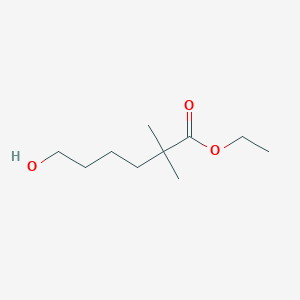

Ethyl 2,2-dimethyl-6-hydroxy-hexanoate (C₁₁H₂₂O₃) is a branched-chain ester featuring a terminal hydroxyl group at position 6 and ethyl ester functionality.

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 6-hydroxy-2,2-dimethylhexanoate |

InChI |

InChI=1S/C10H20O3/c1-4-13-9(12)10(2,3)7-5-6-8-11/h11H,4-8H2,1-3H3 |

InChI Key |

WFQIHWSLFIOCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Acetoacetate (C₆H₁₀O₃)

Structural Similarities: Both compounds are esters, but ethyl acetoacetate contains a β-keto group, enabling keto-enol tautomerism . Key Differences:

- Reactivity : Ethyl acetoacetate is a versatile intermediate in Claisen condensations and pharmaceutical synthesis (e.g., antibiotics and antipyretics) . The hydroxyl group in the target compound may favor esterification or oxidation reactions.

- Physical Properties : Ethyl acetoacetate has a molecular weight of 130.14 g/mol and a boiling point of 180–181°C . The target compound’s higher molecular weight (~188–200 g/mol) and hydroxyl group likely elevate its boiling point and water solubility.

Hexanal, 2,2-Dimethyl (C₈H₁₆O)

Structural Similarities : Both feature a branched 2,2-dimethyl hexane backbone .

Key Differences :

- Functional Groups : Hexanal is an aldehyde, while the target compound is an ester with a hydroxyl group.

- Reactivity : Aldehydes undergo nucleophilic additions (e.g., Grignard reactions), whereas the ester and hydroxyl groups in the target compound may participate in transesterification or hydrogen bonding.

- Physical Properties : Hexanal has a molecular weight of 128.21 g/mol and a boiling point of 142–144°C . The target compound’s ester and hydroxyl groups likely increase its boiling point (>200°C) and polarity.

Aluminium 2-Ethylhexanoate (C₂₄H₄₅AlO₆)

Structural Similarities: Both have branched alkyl chains (2-ethylhexanoate vs. 2,2-dimethylhexanoate) . Key Differences:

- Functional Groups: Aluminium 2-ethylhexanoate is a metal carboxylate, whereas the target compound is a neutral ester with a hydroxyl group.

- Reactivity : Metal carboxylates act as catalysts or stabilizers in polymers , while the target’s hydroxyl group may enable coordination chemistry or crosslinking.

- Physical Properties: Aluminium 2-ethylhexanoate is a solid (molecular weight 432.6 g/mol) , contrasting with the likely liquid state of the target compound.

Data Table: Comparative Properties

Research Findings and Hypotheses

- Reactivity: The hydroxyl group in this compound may enable unique hydrogen-bonding interactions or serve as a site for derivatization (e.g., etherification). This contrasts with ethyl acetoacetate’s enolate-driven reactivity .

- Thermal Stability : The branched structure (2,2-dimethyl) likely enhances thermal stability compared to linear analogs, similar to hexanal’s stability in storage .

Q & A

Basic: How can the molecular structure of ethyl 2,2-dimethyl-6-hydroxy-hexanoate be elucidated using spectroscopic methods?

Answer:

To determine the molecular structure, employ a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (MS) .

- NMR : Dissolve the compound in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to observe proton environments. The hydroxyl (-OH) proton at position 6 will show a broad peak (~1–5 ppm), while the ester carbonyl (C=O) in the hexanoate chain will appear at ~170–175 ppm in ¹³C NMR.

- IR : Confirm the presence of ester (C=O stretch at ~1740 cm⁻¹) and hydroxyl (-OH stretch at ~3200–3600 cm⁻¹) functional groups.

- MS : Use high-resolution MS to verify the molecular ion peak (M⁺) and fragmentation patterns consistent with the ester and branched alkyl chain.

Reference: Similar methodologies are validated in PubChem data for structurally related esters and hydroxy compounds .

Basic: What synthetic routes are optimal for preparing this compound in high purity?

Answer:

A two-step synthesis is recommended:

Esterification : React 2,2-dimethyl-6-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the ester. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Critical Note : Protect the hydroxyl group during esterification using a temporary protecting group (e.g., trimethylsilyl) to avoid side reactions .

Advanced: How do pH and temperature influence the stability of this compound in aqueous solutions?

Answer:

Stability studies should include:

- pH variation : Test buffered solutions (pH 3–9) at 25°C. Hydrolysis of the ester bond is accelerated under alkaline conditions (pH >7) due to nucleophilic attack by OH⁻.

- Temperature : Conduct accelerated degradation studies (e.g., 40°C, 60°C) and apply the Arrhenius equation to predict shelf life.

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 3, 25°C | 0.002 | 346 h |

| pH 7, 25°C | 0.005 | 138 h |

| pH 9, 25°C | 0.015 | 46 h |

| Data Source : Analogous stability profiles for esters are documented in NIST guidelines . |

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., unexpected splitting in NMR or IR shifts) require:

Replicate experiments : Confirm reproducibility under controlled conditions.

Complementary techniques : Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguous assignments.

Statistical validation : Apply error analysis (e.g., standard deviation for repeated measurements) to assess data reliability.

Example : If MS data conflicts with theoretical molecular weight, verify instrument calibration using a known standard (e.g., ethyl acetate ).

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Normal-phase HPLC : Use a silica column with isocratic elution (hexane:isopropanol 85:15) and UV detection at 210 nm.

- GC-MS : Employ a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min).

Optimization Tip : Adjust mobile phase polarity to resolve co-eluting impurities, referencing PubChem protocols for similar esters .

Advanced: What computational modeling approaches predict the reactivity of this compound in nucleophilic environments?

Answer:

Use density functional theory (DFT) to model:

- Electrostatic potential surfaces : Identify nucleophilic attack sites (e.g., ester carbonyl).

- Transition states : Simulate hydrolysis pathways under acidic/basic conditions.

Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Validate results against experimental kinetics data .

Basic: How should researchers handle and store this compound to minimize degradation?

Answer:

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at -20°C.

- Handling : Use anhydrous conditions and avoid prolonged exposure to light/moisture.

Safety Protocol : Follow guidelines for similar hydroxy esters, including ventilation and PPE (gloves, goggles) .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?

Answer:

- Synthesis : Incorporate ¹³C at the carbonyl or methyl groups via labeled precursors (e.g., ¹³C-ethanol).

- Tracing : Use LC-MS/MS to track labeled metabolites in in vitro assays (e.g., liver microsomes).

Case Study : Labeled ethyl hexanoate derivatives have been used to study esterase activity in pharmacokinetics .

Basic: What are the key considerations for designing a kinetic study of this compound hydrolysis?

Answer:

- Variables : pH, temperature, ionic strength.

- Analytical method : Use UV-Vis spectroscopy to monitor ester bond cleavage at 240 nm.

- Data fitting : Apply pseudo-first-order kinetics for acidic conditions and second-order for alkaline hydrolysis.

Reference : NIST thermodynamic data for ester hydrolysis provides baseline parameters .

Advanced: How do steric effects from the 2,2-dimethyl group influence the compound’s reactivity compared to linear analogs?

Answer:

- Steric hindrance : The branched dimethyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack.

- Comparative studies : Synthesize linear analogs (e.g., ethyl 6-hydroxyhexanoate) and measure rate constants via HPLC.

Data Interpretation : A 20–30% decrease in hydrolysis rate is expected, based on studies of similar branched esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.